molecular formula C8H7BN2O3 B15221397 (4-Hydroxyquinazolin-7-yl)boronic acid

(4-Hydroxyquinazolin-7-yl)boronic acid

Katalognummer: B15221397
Molekulargewicht: 189.97 g/mol
InChI-Schlüssel: ALGGLUOHISWYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative featuring a quinazolinone core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and quinazolinone moieties in its structure allows it to participate in diverse chemical reactions, making it a versatile building block for synthesizing complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with boronic acid reagents. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to ensure high yields and purity, often employing continuous flow reactors and automated systems to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazolinone compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the quinazolinone core can interact with various biological targets, modulating their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Oxo-3,4-dihydroquinazolin-2-ylboronic acid
  • 4-Oxo-3,4-dihydroquinazolin-6-ylboronic acid
  • 4-Oxo-3,4-dihydroquinazolin-3-ylboronic acid

Uniqueness

(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its reactivity and biological activity. The position of the boronic acid group can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C8H7BN2O3

Molekulargewicht

189.97 g/mol

IUPAC-Name

(4-oxo-3H-quinazolin-7-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12)

InChI-Schlüssel

ALGGLUOHISWYKI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C(=O)NC=N2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.